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TAS0728's potency against various kinases was characterized by IC50 values, which indicate the

concentration needed to inhibit half of the kinase activity. The following table presents key data from

biochemical assays.

Kinase Target Reported IC50 (nM) Source / Assay Context

BMX 4.9 nM [1]

HER4 8.5 nM [1]

HER2 13 nM (Cell-free assay) [1]

HER2 (human) 36 nM [2]

SLK 25 nM [1]

BLK 31 nM [1]

JAK3 33 nM [1]

EGFR 65 nM [1]

LOK 86 nM [1]
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Mechanism of Action and Signaling Pathway

TAS0728 covalently binds to HER2, leading to sustained inhibition of its kinase activity and subsequent

shutdown of the downstream oncogenic signaling cascade.
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TAS0728 covalently inhibits HER2, blocking downstream survival and proliferation signals and inducing

apoptosis.

In Vivo Efficacy in Preclinical Models

In mouse xenograft models, TAS0728 showed potent, dose-dependent antitumor activity.
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Cancer Model
Dosing
Regimen

Key Efficacy Findings

NCI-N87 gastric cancer xenograft [3] 7.5, 15, 30, 60

mg/kg, oral,
daily

Dose-dependent tumor growth inhibition;

tumor regression at 60 mg/kg.

HER2-driven peritoneal
dissemination model [3]

60 mg/kg, oral,
daily

Significant survival benefit without evident
toxicity.

NCI-N87 models resistant to
Trastuzumab/Pertuzumab or T-DM1
[4]

60 mg/kg, oral,
daily

Significant anti-tumor effect upon switching
to TAS0728, associated with inhibition of

pHER2-HER3.

Patient-derived xenograft (PDX)
from refractory breast cancer [4]

Not Specified Potent anti-tumor effect in a model

refractory to trastuzumab/pertuzumab and
T-DM1.

Detailed Experimental Protocols

To help you evaluate or replicate key findings, here are the methodologies from major preclinical studies.

Kinase Activity Assay [1]

Purpose: Measure the inhibitory activity of TAS0728 against HER2 kinase.
Procedure: Conduct kinase profiling using a peptide substrate phosphorylation assay. The 50%

inhibitory concentration (IC50) is determined from the concentration-response curve.
Key Parameters: Assays are performed in the presence of 10 μmol/L ATP. Testing against large

kinase panels (374-386 kinases) is conducted in duplicate at TAS0728 concentrations of 0.1, 1, and
10 μmol/L.

Cellular Pharmacodynamics Assay [3] [1]

Purpose: Assess the inhibition of HER2 and downstream signaling in cells.

Cell Lines: SK-BR-3, BT-474, NCI-N87, and MCF10A engineered to express mutant HER2.
Procedure:
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Seed cells in 6-well or 12-well plates and culture overnight.

Add TAS0728 to the culture medium at specified concentrations (e.g., 10-1000 nM) and
incubate for 3 hours.

Harvest cells and lyse for Western blot analysis.
Probe with antibodies against pHER2 (Tyr1196), pHER3 (Tyr1289), pAKT (Ser473), and

pMAPK (Thr202/Tyr204).

In Vivo Efficacy Study [3] [4]

Purpose: Evaluate the antitumor activity of TAS0728 in mouse models.
Animal Models: 6-week-old male nude mice with subcutaneously implanted HER2-amplified cancer

cell lines (e.g., NCI-N87) or patient-derived xenografts.
Dosing: TAS0728 is administered daily by oral gavage, often at 60 mg/kg, dissolved in a vehicle of

0.1 N HCl or 0.1 N HCl with 0.5% hydroxypropyl methylcellulose.
Endpoint Measurements: Tumor volume is measured regularly. For signal inhibition analysis, tumors

are harvested at various time points post-dosing for Western blotting.

Clinical Translation and Development Status

Despite promising preclinical results, the clinical development of TAS0728 was halted.

Phase I Study (NCT03410927): A first-in-human study in patients with advanced solid tumors and
HER2/HER3 abnormalities was terminated early [5] [6] [7].

Efficacy Signal: Partial responses were observed in 2 out of 14 evaluable patients, indicating clinical
activity [5] [6].

Termination Reason: The study was stopped due to unacceptable toxicity, including dose-limiting
Grade 3 diarrhea and one fatal cardiac arrest where a relationship to TAS0728 could not be excluded

[5] [6] [7]. The maximum tolerated dose was not determined.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Available at: [https://www.smolecule.com/products/b544575#tas0728-pharmacodynamics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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